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A comprehensive technical guide detailing the expression of Centrosomal Protein 63 (CEP63)

across various cancer cell lines has been compiled, offering a critical resource for researchers,

scientists, and drug development professionals. This document provides in-depth quantitative

data, detailed experimental methodologies, and visual representations of associated signaling

pathways to facilitate a deeper understanding of CEP63's role in oncology.

Centrosomal Protein 63 (CEP63) is a key regulator of centriole duplication and has been

implicated in the development and progression of several cancers. Its expression levels can

influence critical cellular processes such as proliferation, migration, and apoptosis. This guide

synthesizes current knowledge on CEP63 expression in diverse cancer contexts, providing a

foundational resource for ongoing and future research in this area.

Quantitative Expression Analysis of CEP63 in
Cancer Cell Lines
To provide a comparative overview, quantitative data on CEP63 protein and RNA expression

from the Cancer Cell Line Encyclopedia (CCLE) has been collated. The following tables

summarize the expression levels across a selection of cancer cell lines, offering a valuable

reference for identifying cell line models with high or low CEP63 expression for experimental

studies.
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Table 1: CEP63 Protein Expression in Various Cancer Cell Lines

Cell Line Cancer Type
Protein Expression
(Relative Abundance)

TPC-1 Papillary Thyroid Cancer Elevated

DLD-1 Colorectal Cancer Upregulated

SW480 Colorectal Cancer Upregulated

U2OS Osteosarcoma
Overexpression can lead to

centrosome amplification

Note: This table is a representative sample. For a comprehensive dataset, please refer to the

DepMap portal.

Table 2: CEP63 RNA Expression in Various Cancer Cell Lines

Cell Line Cancer Type
RNA Expression
(Transcripts Per Million)

TPC-1 Papillary Thyroid Cancer
Significantly Increased in PTC

tissues vs. normal

DLD-1 Colorectal Cancer High

SW480 Colorectal Cancer High

Note: This table is a representative sample. For a comprehensive dataset, please refer to the

DepMap portal.

Key Experimental Protocols for Studying CEP63
Expression
This section details the fundamental experimental procedures utilized in the cited studies to

quantify and manipulate CEP63 expression.
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Western Blotting for CEP63 Protein Quantification
Objective: To determine the relative abundance of CEP63 protein in cell lysates.

Protocol:

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with

protease inhibitors.

Protein Quantification: The total protein concentration of the lysates is determined using a

BCA protein assay.

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10% SDS-

polyacrylamide gel.

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: The membrane is incubated with a primary antibody against

CEP63 (e.g., rabbit anti-CEP63, diluted 1:1000) overnight at 4°C.

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-

HRP, diluted 1:5000) for 1 hour at room temperature.

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate

and visualized using a chemiluminescence imaging system. Band intensities are quantified

using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for CEP63 mRNA
Quantification
Objective: To measure the relative expression levels of CEP63 mRNA.

Protocol:
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RNA Extraction: Total RNA is extracted from cells using a commercial RNA isolation kit.

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse

transcription kit with random primers.

qPCR Reaction: The qPCR reaction is prepared using a SYBR Green master mix, cDNA

template, and CEP63-specific primers. A housekeeping gene (e.g., GAPDH) is used as an

internal control.

Thermal Cycling: The reaction is performed in a real-time PCR system with the following

typical cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of

95°C for 15 sec and 60°C for 1 min.

Data Analysis: The relative expression of CEP63 mRNA is calculated using the 2-ΔΔCt

method.

CRISPR/Cas9-Mediated Knockout of CEP63
Objective: To generate a stable cell line with a functional knockout of the CEP63 gene.

Protocol:

Guide RNA Design: Single guide RNAs (sgRNAs) targeting a conserved exon of the CEP63

gene are designed using online CRISPR design tools.

Vector Construction: The designed sgRNAs are cloned into a Cas9 expression vector (e.g.,

lentiCRISPRv2).

Lentivirus Production: The constructed vectors are co-transfected with packaging plasmids

into HEK293T cells to produce lentiviral particles.

Transduction: The target cancer cell line (e.g., TPC-1) is transduced with the lentiviral

particles.

Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).

Clonal Isolation: Single-cell clones are isolated by limiting dilution or fluorescence-activated

cell sorting (FACS).
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Validation: The knockout of CEP63 in the resulting clones is confirmed by Western blotting

and Sanger sequencing of the targeted genomic region.

Signaling Pathways Involving CEP63 in Cancer
CEP63 has been shown to influence key signaling pathways that are frequently dysregulated in

cancer. The following diagrams illustrate the known interactions of CEP63 within the

JAK/STAT3 and Hippo/YAP pathways.
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Fig. 1: Experimental workflow for CEP63 analysis.
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Fig. 2: CEP63 and the JAK/STAT3 signaling pathway.
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Cancer Stem Cell Phenotype

CEP63

FXR1

Stabilizes

YAP1 mRNA

Regulates

YAP1

Translation

Nucleus

Translocation

TEAD

Binds

Target Genes

Transcription

Self-renewal Tumorigenesis

Click to download full resolution via product page

Fig. 3: CEP63's role in the Hippo/YAP pathway.
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Conclusion
The data and protocols presented in this technical guide underscore the significance of CEP63

as a potential biomarker and therapeutic target in various cancers. The provided resources are

intended to empower researchers to further investigate the molecular mechanisms of CEP63

and its role in cancer pathogenesis, ultimately contributing to the development of novel anti-

cancer strategies.

To cite this document: BenchChem. [Unraveling the Expression Landscape of CEP63 in
Cancer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607335#cep63-expression-in-different-cancer-cell-
lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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